molecular formula C13H15N B8780072 2-(1-phenylcyclopentyl)acetonitrile CAS No. 5407-84-1

2-(1-phenylcyclopentyl)acetonitrile

Cat. No.: B8780072
CAS No.: 5407-84-1
M. Wt: 185.26 g/mol
InChI Key: MSILGXYVRBMZJA-UHFFFAOYSA-N
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Description

2-(1-phenylcyclopentyl)acetonitrile is an organic compound with the molecular formula C13H15N. It is characterized by a phenyl group attached to a cyclopentyl ring, which is further connected to an acetonitrile group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-phenylcyclopentyl)acetonitrile typically involves the reaction of cyclopentanone with benzyl cyanide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-phenylcyclopentyl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation over a palladium catalyst are typical reducing agents.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-phenylcyclopentyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-phenylcyclopentyl)acetonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenyl and cyclopentyl groups influence the compound’s overall reactivity and stability. The exact pathways and molecular targets depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzyl cyanide: Similar structure but lacks the cyclopentyl ring.

    Cyclopentyl cyanide: Similar structure but lacks the phenyl group.

    Phenylacetonitrile: Similar structure but lacks the cyclopentyl ring.

Uniqueness

2-(1-phenylcyclopentyl)acetonitrile is unique due to the combination of a phenyl group, a cyclopentyl ring, and a nitrile group. This combination imparts distinct chemical properties and reactivity patterns that are not observed in simpler analogs.

Properties

CAS No.

5407-84-1

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

2-(1-phenylcyclopentyl)acetonitrile

InChI

InChI=1S/C13H15N/c14-11-10-13(8-4-5-9-13)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-10H2

InChI Key

MSILGXYVRBMZJA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC#N)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of methanesulfonic acid 1-phenyl-cyclopentylmethyl ester (10 g, 39.37 mmol) in DMSO (30 ml) were added KI (0.6 g, 3.9 mmol) and NaCN (2.89 g, 59.05 mmol). It was then stirred at 140° C. for 16 h. After completion of the reaction, it was diluted with water, extracted with EtOAc and the organic layer was washed with water and brine. It was then dried over Na2SO4, concentrated and purified by normal column chromatography (15% EtOAc in hexanes) to afford the title compound as a colorless liquid (2.5 g, 34%).
Name
methanesulfonic acid 1-phenyl-cyclopentylmethyl ester
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
2.89 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
34%

Synthesis routes and methods II

Procedure details

To a stirred solution of methanesulfonic acid 1-phenyl-cyclopentylmethyl ester (279) (12 g, 47.24 mmol) in dimethyl sulfoxide (36 mL) were added KI (784 mg, 4.72 mmol) and NaCN (3.5 g, 70.87 mmol) and stirring was continued at 140° C. for 4 h and at room temperature for 16 h. After completion of the reaction, water (100 mL) was added. The mixture was extracted with ethyl acetate (3×100 mL) and the combined organic parts were washed with saturated ferrous sulfate solution (100 mL), water (3×10 0 mL) and brine (100 mL). After drying and concentrating the mixture, a crude product was obtained and purified by Combi-Flash column (eluted at 10-20% ethyl acetate in hexane) to get (1-phenyl-cyclopentyl)-acetonitrile (280) (7 g, 79.98%) as a light yellow liquid.
Name
methanesulfonic acid 1-phenyl-cyclopentylmethyl ester
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred solution of methanesulfonic acid 1-phenyl-cyclopentylmethyl ester (24-01) (6 g, 23.59 mmol) in dimethyl sulfoxide (18 mL) were added potassium iodide (392 mg, 2.59 mmol) and sodium cyanide (1.734 g, 35.384 mmol). The mixture was stirred for 140° C. for 16 h. After completion of the reaction, water was added and the mixture was filtered through celite. The filtrate was extracted with ethyl acetate, dried and evaporated to get a crude product which was purified using a normal silica column using 15% ethyl acetate in hexane to afford (1-phenyl-cyclopentyl)-acetonitrile (25-01) (2.25 g, 51.4%) as a yellow liquid.
Name
methanesulfonic acid 1-phenyl-cyclopentylmethyl ester
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
392 mg
Type
reactant
Reaction Step One
Quantity
1.734 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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